molecular formula C11H12O3 B1349966 4-(3-Methylphenyl)-4-oxobutyric acid CAS No. 59618-44-9

4-(3-Methylphenyl)-4-oxobutyric acid

Cat. No. B1349966
Key on ui cas rn: 59618-44-9
M. Wt: 192.21 g/mol
InChI Key: NZHPMZMVALJALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05831073

Procedure details

This compound was prepared by the method of Raval et al., J. Univ. Bombay, 7Pt. 3, 184 (1983); CA 33, 3779 (1989). p-Cresol (4.0 g, 37 mmol) and succinic anhydride (3.4 g, 34 mmol) were combined in 1,1,2,2-tetrachloroethane (40 mL) and the mixture was heated to 60° C. Aluminum chloride (9.5 g, 71 mmol) was then added to the solution at a rate of 2 g/20 min. Once this was complete the reaction was heated to 135° C. for 30 min. After cooling, water and ether (30 mL of each) were added and the aqueous layer was extracted with 3×°mL of ether. The combined organic fractions were dried and the remaining residue was purified by flash silica chromatography to yield 2.2 g (28.5%). 1H NMR δ7.62 (s, 1H), 7.30 (d, 1H), 6.85 (d, 1H), 3.32 (t, 2H), 2.35 (t, 2H), 2.22 (s, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
9.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](O)=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[C:9]1(=[O:15])[O:14][C:12](=[O:13])[CH2:11][CH2:10]1.[Cl-].[Al+3].[Cl-].[Cl-].O>ClC(Cl)C(Cl)Cl.CCOCC>[CH3:8][C:3]1[CH:2]=[CH:1][CH:6]=[C:5]([CH:4]=1)[C:9]([CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[O:15] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Three
Name
Quantity
9.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
ClC(C(Cl)Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared by the method of Raval et al., J
TEMPERATURE
Type
TEMPERATURE
Details
Once this was complete the reaction was heated to 135° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 3×°mL of ether
CUSTOM
Type
CUSTOM
Details
The combined organic fractions were dried
CUSTOM
Type
CUSTOM
Details
the remaining residue was purified by flash silica chromatography
CUSTOM
Type
CUSTOM
Details
to yield 2.2 g (28.5%)

Outcomes

Product
Name
Type
Smiles
CC=1C=CC=C(C(=O)CCC(=O)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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